7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Overview
Description
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyridine and a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with 2-acetylpyridine, followed by cyclization under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity. Solvent-free conditions and the use of green chemistry principles are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and protein synthesis is of particular interest.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole
- Pyrido[1,2-a]benzimidazole
- 7,8-Dinitropyrido[1,2-a]benzimidazole
Comparison: Compared to its analogs, 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJUTTWFCQIPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663561 |
Source
|
Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18390-15-3 |
Source
|
Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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